N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE
Overview
Description
N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features an adamantane core, a benzylthioacetyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene. The benzylthioacetyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with an acyl chloride derivative. The final step involves coupling the benzylthioacetyl group with the adamantane core through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for the coupling reactions. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the benzylthioacetyl group can modulate the compound’s binding affinity and specificity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s overall binding strength.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(methylthio)acetyl]amino}phenyl)adamantane-1-carboxamide
- N-(4-{[2-(ethylthio)acetyl]amino}phenyl)adamantane-1-carboxamide
- N-(4-{[2-(propylthio)acetyl]amino}phenyl)adamantane-1-carboxamide
Uniqueness
N-{4-[2-(BENZYLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE is unique due to the presence of the benzylthioacetyl group, which provides distinct electronic and steric properties compared to its methyl, ethyl, or propyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[(2-benzylsulfanylacetyl)amino]phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c29-24(17-31-16-18-4-2-1-3-5-18)27-22-6-8-23(9-7-22)28-25(30)26-13-19-10-20(14-26)12-21(11-19)15-26/h1-9,19-21H,10-17H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEQLIYICIEHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CSCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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